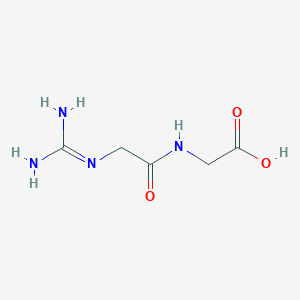

Guanidinoacetylglycine

Description

Structure

3D Structure

Properties

CAS No. |

2446-72-2 |

|---|---|

Molecular Formula |

C5H10N4O3 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

2-[[2-(diaminomethylideneamino)acetyl]amino]acetic acid |

InChI |

InChI=1S/C5H10N4O3/c6-5(7)9-1-3(10)8-2-4(11)12/h1-2H2,(H,8,10)(H,11,12)(H4,6,7,9) |

InChI Key |

DOIZCHWUDDGVOO-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NC(=O)CN=C(N)N |

Canonical SMILES |

C(C(=O)O)NC(=O)CN=C(N)N |

Synonyms |

guanidinoacetylglycine |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of Guanidinoacetylglycine

Arginine-Glycine Amidinotransferase (AGAT) Catalysis in Guanidinoacetate Synthesis

The synthesis of guanidinoacetate is catalyzed by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT), which facilitates the transfer of an amidino group from L-arginine to glycine, yielding L-ornithine as a byproduct. bionity.comchemeurope.com This enzymatic reaction is the committed step in the creatine (B1669601) biosynthesis pathway. bionity.comwikipedia.org

Enzymatic Mechanism and Substrate Specificity of AGAT

The catalytic mechanism of AGAT follows a ping-pong kinetic model. chemeurope.comwikipedia.org The process involves a catalytic triad (B1167595) composed of Cysteine, Histidine, and Aspartate residues within the enzyme's active site. wikipedia.org The reaction sequence begins with the transfer of the amidino group from the L-arginine substrate to a key cysteine residue (Cys407) on the AGAT enzyme. chemeurope.comwikipedia.org This forms a covalent intermediate and releases L-ornithine. chemeurope.comwikipedia.org Subsequently, a histidine residue (His303) abstracts a proton from the incoming glycine substrate. chemeurope.comwikipedia.org The activated glycine then nucleophilically attacks the amidino-cysteine intermediate, acquiring the amidino group to form guanidinoacetate and regenerating the active enzyme. chemeurope.comwikipedia.org

AGAT exhibits specificity for its substrates. The primary substrates are L-arginine and glycine. nih.gov However, the enzyme can also utilize L-lysine in place of glycine, leading to the synthesis of the non-proteinogenic amino acid L-homoarginine. nih.govfrontiersin.orgcreative-proteomics.com A prokaryotic variant of the enzyme, CyrA, has demonstrated a narrower range of substrate specificity compared to its human counterpart. nih.gov

| Primary Substrate (Amidine Donor) | Primary Substrate (Amidine Acceptor) | Primary Product | Alternative Substrate (Amidine Acceptor) | Alternative Product |

|---|---|---|---|---|

| L-Arginine | Glycine | Guanidinoacetate | L-Lysine | L-Homoarginine |

Genetic Regulation of AGAT Expression

The expression of the AGAT gene is subject to tight regulatory control, ensuring cellular creatine homeostasis. The most significant regulatory mechanism is feedback repression by creatine, the end-product of the pathway. tandfonline.comwikipedia.org Elevated intracellular creatine levels suppress the synthesis of AGAT at a pre-translational level, effectively downregulating its own production. tandfonline.comnih.gov Other compounds, such as cyclocreatine, N-acetimidoylsarcosine, and N-ethylguanidinoacetate, also exhibit this repressor activity. wikipedia.org

Conversely, certain hormones can upregulate AGAT activity. Growth hormone and thyroxine have been shown to induce the enzyme. bionity.comwikipedia.org Additionally, sex hormones may play a role, with testosterone (B1683101) propionate (B1217596) treatment observed to increase AGAT activity in male rats. wikipedia.org The reaction product L-ornithine can act as a competitive inhibitor of the AGAT enzyme. tandfonline.commdpi.com

Tissue-Specific Localization of Guanidinoacetylglycine Biosynthesis

The biosynthesis of guanidinoacetate is compartmentalized within the body, highlighting an inter-organ metabolic pathway. physiology.orgphysiology.org In humans and rodents, AGAT is predominantly expressed in the kidneys and, to a lesser extent, the pancreas. physiology.orgfrontiersin.orgkarger.com The subsequent enzyme in the creatine synthesis pathway, guanidinoacetate methyltransferase (GAMT), which methylates guanidinoacetate to form creatine, is found in high concentrations in the liver. nih.govphysiology.org This spatial separation suggests that guanidinoacetate is synthesized mainly in the kidneys, released into the bloodstream, and then taken up by the liver for the final step of creatine production. physiology.orgnih.govphysiology.org Lower levels of AGAT expression have also been detected in the liver, heart, brain, and testes. karger.com In mice, the pancreas is the only organ found to express significant levels of both AGAT and GAMT. frontiersin.org

| Enzyme | Primary Function | Predominant Tissue Location (Human/Rat) | Subsequent Tissue Location |

|---|---|---|---|

| Arginine-Glycine Amidinotransferase (AGAT) | Guanidinoacetate Synthesis | Kidney, Pancreas | - |

| Guanidinoacetate Methyltransferase (GAMT) | Creatine Synthesis | Liver | - |

Precursor Amino Acids: Arginine and Glycine Contributions

The rate of guanidinoacetate synthesis is directly influenced by the availability of its precursor amino acids, arginine and glycine.

Arginine Availability and its Impact on this compound Production

The production of guanidinoacetate is highly sensitive to the concentration of arginine. physiology.org The average intracellular concentration of arginine in the kidney is considerably lower than the Michaelis constant (Km) of AGAT for this substrate. physiology.org Consequently, the rate of synthesis is largely dependent on arginine supply. Studies in rats have demonstrated that an infusion of arginine can increase renal guanidinoacetate production by approximately 150%. physiology.orgphysiology.org Similarly, infusion of citrulline, a precursor for arginine synthesis in the kidneys, also leads to a marked increase in guanidinoacetate output. physiology.orgphysiology.org This indicates that arginine availability is a critical limiting factor for its synthesis.

Glycine Pool Dynamics and Integration into this compound Synthesis

In contrast to arginine, the synthesis of guanidinoacetate appears to be less sensitive to fluctuations in glycine availability under normal physiological conditions. physiology.org The typical intracellular concentration of glycine in the kidney is close to the Km value of AGAT for glycine. physiology.org As the enzyme is nearly saturated with this substrate, even a significant increase in circulating glycine levels does not result in a statistically significant increase in the rate of guanidinoacetate production. physiology.org This suggests that the existing glycine pool is generally sufficient to support the basal rate of synthesis.

| Infused Substrate | Effect on Plasma Substrate Level | Effect on Renal GAA Production | Reference |

|---|---|---|---|

| Arginine | ~300% increase | ~150% increase | physiology.orgphysiology.org |

| Citrulline | No significant change in plasma arginine | ~100% increase (doubled) | physiology.orgphysiology.org |

| Glycine | ~50% increase | No statistically significant increase | physiology.orgphysiology.org |

Pathways Intersecting with this compound Formation

This compound, more commonly known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor for creatine biosynthesis. frontiersin.orgmdpi.com Its formation is a critical metabolic step, situated at the crossroads of several major biochemical pathways. The synthesis of this compound is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from L-arginine to glycine, yielding this compound and L-ornithine. wikipedia.orgnih.govresearchgate.net This primary reaction inherently connects its biosynthesis to the metabolic fates of its precursors, arginine and glycine, and its product, which is central to creatine metabolism.

The principal pathways that intersect with the formation of this compound include:

Creatine Metabolism: This is the most direct and significant pathway linked to this compound. After its synthesis, primarily in the kidneys, this compound is transported to the liver. nih.govmdpi.com There, it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine. frontiersin.orgresearchgate.net Therefore, the synthesis of this compound is the committed step in the de novo synthesis of creatine, a molecule vital for energy homeostasis in tissues with high energy demands like muscle and nerve cells. wikipedia.orgontosight.ai

Arginine and Proline Metabolism: L-arginine is a crucial substrate for the AGAT-catalyzed reaction. frontiersin.org The metabolic pool of arginine is influenced by dietary intake, protein breakdown, and endogenous synthesis from citrulline, primarily via the intestinal-renal axis. frontiersin.org The use of arginine for this compound synthesis competes with other arginine-dependent pathways, including the urea (B33335) cycle (for waste nitrogen disposal), nitric oxide synthesis (for vasodilation and signaling), and its role as a protein constituent. The formation of this compound thus represents a significant branch point in arginine metabolism. frontiersin.org

Glycine, Serine, and Threonine Metabolism: Glycine, the acceptor molecule for the amidino group, is another essential precursor. nih.gov Glycine metabolism is extensive and interconnected with pathways for the synthesis of serine, purines, and porphyrins (like heme). The utilization of glycine for this compound production draws from the cellular glycine pool, linking its formation to these other fundamental biosynthetic processes.

The byproduct of this compound synthesis, ornithine, is also a key metabolic intermediate, notably as a component of the urea cycle. frontiersin.orgwikipedia.org This further integrates the AGAT reaction into the broader network of amino acid and nitrogen metabolism.

Research Findings on Intersecting Pathways

| Pathway | Key Enzyme(s) | Substrates | Products | Metabolic Intersection with this compound |

| Creatine Biosynthesis | L-arginine:glycine amidinotransferase (AGAT); Guanidinoacetate N-methyltransferase (GAMT) | L-Arginine, Glycine, S-adenosylmethionine | This compound , L-Ornithine, Creatine, S-adenosylhomocysteine | This compound is the direct precursor to creatine. frontiersin.orgontosight.ai |

| Arginine Metabolism | Arginase, Nitric Oxide Synthase (NOS), AGAT | L-Arginine | Urea, L-Ornithine, Nitric Oxide, Citrulline, This compound | Competes for the common substrate L-arginine. frontiersin.org |

| Glycine Metabolism | Serine hydroxymethyltransferase, Glycine cleavage system, AGAT | Glycine, Serine, Tetrahydrofolate | Pyruvate, CO₂, NH₄⁺, Methylene-THF, This compound | Utilizes glycine as a direct precursor for its synthesis. nih.gov |

| Methionine Metabolism | Methionine Adenosyltransferase, GAMT | Methionine, ATP | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH) | The subsequent methylation of this compound to creatine requires SAM from the methionine cycle. nih.gov |

| Urea Cycle | Ornithine Transcarbamoylase, Argininosuccinate Synthetase, Argininosuccinate Lyase, Arginase | L-Ornithine, Carbamoyl (B1232498) phosphate (B84403), L-Aspartate | Urea, Fumarate, L-Arginine | The formation of this compound produces ornithine, a key intermediate of the urea cycle. frontiersin.orgwikipedia.org |

Metabolic Transformations and Degradation Pathways of Guanidinoacetylglycine

Guanidinoacetate N-Methyltransferase (GAMT) Mediated Conversion to Creatine (B1669601)

The final and rate-limiting step in creatine biosynthesis is the methylation of guanidinoacetylglycine. This reaction is catalyzed by the enzyme Guanidinoacetate N-Methyltransferase (GAMT). pjps.pk This conversion is essential for maintaining the body's creatine pool, which is vital for tissues with high and fluctuating energy demands, such as muscle and brain. tandfonline.comrarediseases.org

Enzymatic Mechanism of GAMT and Product Formation

GAMT facilitates the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (AdoMet), to the nitrogen atom of the guanidino group of this compound. pnas.org This enzymatic reaction yields two products: creatine and S-adenosyl-L-homocysteine (AdoHcy). pnas.org The reaction is a bimolecular nucleophilic substitution. nih.gov

Research into the catalytic mechanism of GAMT suggests a concerted process where the abstraction of a proton from this compound by an aspartate residue (Asp-134) in the enzyme's active site occurs simultaneously with the methyl group transfer from AdoMet. pnas.org This concerted mechanism is supported by quantum mechanics/molecular mechanics investigations, which indicate that the key atoms involved—the sulfur atom of AdoMet, the carbon of the transferring methyl group, and the nitrogen of GAA—are nearly aligned in a straight line during the transition state. pnas.org The guanidino group of GAA forms hydrogen bonds with specific amino acid residues, including E45 and D134, within the GAMT active site, ensuring proper substrate orientation for the reaction. nih.govacs.org

Cofactor Requirements for GAMT Activity

The primary cofactor for GAMT activity is S-adenosyl-L-methionine (AdoMet). AdoMet serves as the methyl group donor in the methylation of this compound. pnas.org The reaction converts AdoMet to S-adenosyl-L-homocysteine (AdoHcy). pnas.org It is noteworthy that AdoHcy can act as an inhibitor of GAMT and other S-adenosylmethionine-dependent methyltransferases. pjps.pk

The catalytic process involves specific interactions between the substrates and the enzyme. The carboxylate group of GAA, for instance, interacts with the backbone amide groups of L170 and T171 in the GAMT structure. nih.govacs.org

Subcellular Localization of this compound Methylation

The methylation of this compound by GAMT is a crucial step in creatine synthesis, and the enzyme's location dictates where this conversion occurs. GAMT is predominantly expressed in the liver, with significant expression also found in the kidneys and pancreas. pjps.pkmedlineplus.gov Lower levels of GAMT expression are detected in the brain, lymphocytes, and fibroblasts. pjps.pk

Within the cell, immunofluorescence studies have indicated that GAMT is primarily localized to the cytoplasm. proteinatlas.orgplos.org There is also evidence of some membranous expression. proteinatlas.org In specific cell types, such as in the mouse testis, GAMT shows extensive expression in the apical parts of Sertoli cells. researchgate.net In fibroblasts, overexpressed GAMT has been observed to have both cytoplasmic and low-level nuclear signals. plos.org

Further Metabolic Fates of this compound Derivatives

Once this compound is converted to creatine, this derivative becomes a central player in cellular energy metabolism, with its eventual degradation leading to a product that is readily excreted from the body.

Creatine as a Major Downstream Metabolite

Creatine, the direct product of this compound methylation, is a cornerstone of cellular bioenergetics. nih.gov Approximately 95% of the body's creatine reserves are found in skeletal muscle, with the remaining 5% distributed among the heart, brain, liver, kidneys, and other tissues. scielo.org.co In muscle, creatine exists in two forms: free creatine (about 33%) and phosphocreatine (B42189) (about 67%). scielo.org.co The reversible phosphorylation of creatine to phosphocreatine is catalyzed by creatine kinase (CK), forming a high-energy phosphate (B84403) buffering system. tandfonline.comnih.gov This system is critical for rapidly replenishing adenosine (B11128) triphosphate (ATP) during periods of high energy demand. nih.gov

Non-Enzymatic Degradation of Creatine to Creatinine (B1669602) in Research Contexts

In research and physiological contexts, both creatine and phosphocreatine undergo a continuous, non-enzymatic, and irreversible degradation to form creatinine. scielo.org.conih.govmdpi.com This spontaneous cyclization reaction is dependent on factors such as pH and temperature. nih.govmdpi.com The rate of this conversion is relatively constant, with approximately 1.1% of creatine and 2.6% of phosphocreatine being converted to creatinine per day in vivo. oup.com This equates to about 1.7% of the total creatine pool being degraded daily. nih.govscielo.org.co Creatinine then diffuses out of the cells into the bloodstream, from where it is filtered by the kidneys and excreted in the urine. nih.govnih.gov This constant rate of creatinine production and excretion is why its measurement in serum and urine is often used as an indicator of kidney function and muscle mass. nih.gov

Hypothetical or Investigated Degradation Pathways for this compound

While the primary metabolic fate of this compound (GAA), also known as guanidinoacetate, is its conversion to creatine, several hypothetical and investigated degradation pathways beyond this main route have been considered. These alternative pathways are particularly relevant in understanding the pathophysiology of conditions where GAA accumulates, such as in Guanidinoacetate Methyltransferase (GAMT) deficiency. scielo.brhealth.wa.gov.au

Research into the metabolic consequences of elevated GAA levels has led to the exploration of other potential routes for its breakdown and transformation. These are not considered major pathways under normal physiological conditions but may become significant when the primary pathway of creatine synthesis is impaired.

One of the hypothesized degradation routes is the spontaneous hydrolysis of this compound . It has been suggested that GAA could non-enzymatically break down into urea (B33335) and glycine (B1666218). frontiersin.org This potential for spontaneous hydrolysis is a consideration in understanding the metabolic consequences of GAA accumulation. However, it is important to note that while this has been proposed, there is no known active enzymatic mechanism for GAA degradation in mammals equivalent to the guanidinoacetate amidinohydrolase found in microorganisms. frontiersin.org

Furthermore, the direct excretion of unmetabolized this compound by the kidneys represents a form of metabolic clearance, though not a degradation pathway in the sense of molecular breakdown. In cases of GAA oversupply, its excretion through urine can increase significantly. frontiersin.org

Beyond direct degradation, research has also focused on the broader metabolic effects of GAA that are independent of creatine synthesis. These include its potential to act as an insulinotropic compound, influencing blood glucose levels, and its ability to spare the amino acid arginine for other metabolic functions since it serves as a direct precursor for creatine synthesis. nih.govnih.govresearchgate.net While not degradation pathways, these metabolic interactions are crucial for understanding the complete physiological role and potential impact of this compound.

The table below summarizes the key compounds involved in the discussed metabolic transformations and degradation pathways of this compound.

| Compound Name | Chemical Formula | Role/Significance |

| This compound | C3H7N3O2 | The primary compound of focus, a precursor to creatine. |

| Creatine | C4H9N3O2 | The main metabolic product of this compound. |

| Urea | CH4N2O | A potential product of the hypothetical spontaneous hydrolysis of GAA. |

| Glycine | C2H5NO2 | An amino acid that is a potential product of the hypothetical spontaneous hydrolysis of GAA. |

| Arginine | C6H14N4O2 | An amino acid involved in the synthesis of GAA; its metabolism can be affected by GAA levels. |

Enzymology of Guanidinoacetylglycine Metabolism

Characterization of Arginine-Glycine Amidinotransferase (AGAT)

Arginine:glycine (B1666218) amidinotransferase (AGAT), also known as glycine amidinotransferase, catalyzes the first and rate-limiting step in creatine (B1669601) biosynthesis. wikipedia.orgtandfonline.com It facilitates the transfer of an amidino group from L-arginine to glycine, yielding guanidinoacetate and L-ornithine. wikipedia.org This fundamental reaction is the committed step in the pathway. wikipedia.org

Structural Biology and Active Site Analysis of AGAT

The crystal structure of human AGAT reveals a unique fold characterized by a five-fold pseudosymmetry of ββαβ-modules. embopress.org This arrangement forms a basket-like structure with a narrow channel leading to the active site. wikipedia.orgembopress.org The enzyme exists as a homodimer, with the equilibrium favoring the monomeric form. scbt.com

The active site of AGAT is located deep within the channel and features a catalytic triad (B1167595) composed of Cysteine, Histidine, and Aspartate residues. wikipedia.orgembopress.org Specifically, the active site is composed of Cys407, His303, and Asp254. embopress.orgbionity.com The amidino group of the arginine substrate binds between the thiol group of the cysteine and the imino group of the histidine. embopress.org The binding of substrates like L-arginine induces significant conformational changes in the enzyme, described as an "induced-fit" mechanism, which involves movements of a "300-flap" and helix H9. rcsb.orgnih.gov These structural rearrangements are crucial for the catalytic process.

Kinetic Parameters and Regulatory Mechanisms of AGAT Activity

The catalytic mechanism of AGAT follows a ping-pong kinetic model. wikipedia.orgbionity.com In this process, the amidino group from L-arginine is first transferred to the active site Cys407, releasing L-ornithine. Subsequently, a proton is abstracted from glycine by His303, and the activated glycine then accepts the amidino group from Cys407 to form guanidinoacetate, regenerating the enzyme. bionity.com

AGAT activity is subject to tight regulation, primarily through feedback inhibition by the end-product of the pathway, creatine. wikipedia.orgtandfonline.com Creatine represses the synthesis of AGAT, thereby controlling its own production. wikipedia.org L-ornithine, a product of the AGAT reaction, also acts as a competitive inhibitor. tandfonline.com Furthermore, hormonal regulation plays a role, with growth hormone and thyroxine inducing AGAT activity, while estrogens have been shown to decrease it. wikipedia.orgbionity.com Testosterone (B1683101) has been observed to increase AGAT activity in male rats. bionity.com

| Regulator | Effect on AGAT Activity | Mechanism |

| Creatine | Repression | Feedback inhibition, reduces enzyme synthesis. wikipedia.org |

| L-Ornithine | Inhibition | Competitive inhibitor. tandfonline.com |

| Growth Hormone | Induction | Increases activity. wikipedia.org |

| Thyroxine | Induction | Increases activity. wikipedia.org |

| Estrogen | Decrease | Decreases activity. bionity.com |

| Testosterone | Increase | Increases activity. bionity.com |

Post-Translational Modifications Affecting AGAT Function

While the primary regulation of AGAT occurs at the level of gene expression and allosteric inhibition, post-translational modifications (PTMs) can also influence protein function. PTMs such as phosphorylation, acetylation, and ubiquitination are known to regulate the activity of various metabolic enzymes. abcam.comnih.gov Although specific PTMs directly modulating AGAT function are not as extensively documented as its other regulatory mechanisms, the presence of key lysine, serine, and cysteine residues suggests potential sites for such modifications. For instance, the active site cysteine (Cys407) is a critical residue that could be a target for modifications that impact catalytic activity. embopress.orgbionity.com Further research is needed to fully elucidate the role of PTMs in regulating AGAT.

Characterization of Guanidinoacetate N-Methyltransferase (GAMT)

Guanidinoacetate N-methyltransferase (GAMT) is the enzyme responsible for the second and final step in creatine biosynthesis. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to guanidinoacetate, producing creatine and S-adenosyl-L-homocysteine (SAH). wikipedia.orgwikipedia.org This reaction primarily occurs in the cytosol. wikipedia.org

Structural Biology and Active Site Analysis of GAMT

The crystal structure of rat liver GAMT reveals an α/β open-sandwich fold. acs.orgnih.gov A notable feature is the N-terminal section (residues 1-42) which covers the entrance to the active site. acs.orgnih.govpjps.pk For catalysis to occur, this N-terminal segment must move to allow the substrates, SAM and guanidinoacetate, to enter the active site. acs.orgpjps.pk

The active site of GAMT facilitates the binding of both guanidinoacetate and SAM through a series of polar and nonpolar interactions. acs.orgnih.gov Key residues involved in binding the guanidino group of guanidinoacetate are E45 and D134, which form hydrogen bonds. acs.orgnih.gov The carboxylate group of guanidinoacetate interacts with the backbone amide groups of L170 and T171. acs.orgnih.gov The proposed catalytic mechanism suggests that D134 plays a crucial role in abstracting a proton from the NE of guanidinoacetate, which then acts as a nucleophile to accept the methyl group from SAM. acs.orgpnas.org

Kinetic Parameters and Regulatory Mechanisms of GAMT Activity

The catalytic reaction of GAMT is proposed to follow a sequential ordered bi-bi reaction mechanism, with SAM binding first. ku.edu The reaction is believed to proceed through a concerted mechanism where the proton transfer from guanidinoacetate to Asp-134 and the methyl transfer from SAM to guanidinoacetate occur simultaneously. pnas.org

The regulation of GAMT activity is less complex than that of AGAT. Unlike AGAT, GAMT expression is not subject to feedback regulation by creatine. frontiersin.org However, the product of the reaction, S-adenosylhomocysteine (SAH), is a known inhibitor of most SAH-dependent methyltransferases, including GAMT. pjps.pk This product inhibition is a key regulatory feature. Additionally, there is evidence suggesting that p53, a tumor suppressor protein, can induce the expression of GAMT, linking creatine metabolism to cellular stress responses. nih.gov

| Substrate/Product | Kinetic Role | Key Interacting Residues |

| Guanidinoacetate (GAA) | Substrate | E45, D134, L170, T171 acs.orgnih.gov |

| S-adenosyl-L-methionine (SAM) | Substrate | D134 acs.orgpnas.org |

| S-adenosyl-L-homocysteine (SAH) | Product/Inhibitor | pjps.pk |

Post-Translational Modifications Affecting GAMT Function

The regulation of Guanidinoacetate N-methyltransferase (GAMT) activity is crucial for maintaining cellular energy homeostasis, and while transcriptional control is a key factor, post-translational modifications (PTMs) also play a role in modulating its function. Research has indicated that the tumor suppressor protein p53, itself subject to extensive PTMs, can influence GAMT. Specifically, p53 is a transcriptional activator of the GAMT gene. nih.gov Cellular stresses, such as glucose deprivation, can lead to the phosphorylation of p53 at specific residues like Serine-15, leading to its accumulation and activation. nih.gov This activated p53 then binds to consensus sites within the GAMT promoter, upregulating its expression. nih.gov

This pathway highlights an indirect regulation of GAMT function through the PTM of an upstream transcription factor. For instance, under conditions of nutrient stress, the activation of p53 via phosphorylation promotes GAMT expression. nih.gov This increase in GAMT is critical for the adaptive response, contributing to processes like fatty acid oxidation as an alternative energy source. nih.govmedlineplus.gov While direct post-translational modifications of the GAMT enzyme itself are not as extensively documented in current literature, the regulation of its expression through the PTM of transcription factors like p53 represents a significant mechanism for controlling the rate of creatine synthesis.

Identification and Role of Other Potentially Interacting Enzymes

The metabolic pathway involving Guanidinoacetylglycine (more commonly known as guanidinoacetate) and its conversion to creatine is intrinsically linked to several other key enzymatic reactions that either supply its necessary substrates or utilize its products.

Enzymes Involved in Substrate Provision

The synthesis of creatine by GAMT requires two primary substrates: guanidinoacetate (GAA) and S-adenosylmethionine (SAM). The provision of these molecules is a critical control point for the entire pathway.

L-arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the first and often rate-limiting step in creatine biosynthesis. physiology.org AGAT facilitates the transfer of an amidino group from L-arginine to glycine, which results in the formation of guanidinoacetate and L-ornithine. wikipedia.orgnih.gov The reaction is a committed step in the creatine synthesis pathway. wikipedia.org AGAT is highly expressed in the kidneys and pancreas. physiology.orgnih.gov The tissue-specific expression of AGAT in the kidney and GAMT primarily in the liver suggests an inter-organ shuttle, where GAA produced by the kidneys is transported via the bloodstream to the liver for methylation into creatine. physiology.orgnih.gov The activity of AGAT is subject to feedback inhibition by creatine, which acts as a repressor of AGAT synthesis, thus regulating the production of its own precursor. physiology.orgnih.gov

Enzymes of the S-adenosylmethionine (SAM) Cycle: The second substrate, SAM, is the universal methyl donor for numerous biological reactions, including the methylation of GAA by GAMT. elsevier.escreative-proteomics.com The synthesis and regeneration of SAM are managed by the SAM cycle.

Methionine Adenosyltransferase (MAT): This enzyme catalyzes the synthesis of SAM from methionine and ATP. elsevier.eswikipedia.org MAT is crucial as it produces the direct methyl donor required by GAMT. creative-proteomics.com The liver is the primary site of SAM synthesis, metabolizing about half of the dietary methionine. elsevier.es

S-adenosylhomocysteine hydrolase (AHCY): After GAMT transfers the methyl group from SAM to GAA, the resulting product is S-adenosylhomocysteine (SAH). nih.govelsevier.es SAH is a potent inhibitor of most methyltransferase enzymes, including GAMT. elsevier.eselsevier.es AHCY hydrolyzes SAH into homocysteine and adenosine (B11128), thereby preventing its accumulation and the subsequent inhibition of methylation reactions. elsevier.esnih.gov The efficiency of this enzyme is vital for maintaining the forward flux of the GAMT reaction.

Methionine Synthase (MS) and Betaine-Homocysteine S-Methyltransferase (BHMT): Homocysteine, produced by AHCY, can be remethylated to regenerate methionine, which can then be used again to synthesize SAM, thus completing the cycle. elsevier.es This remethylation is carried out by two main enzymes: Methionine Synthase, which uses 5-methyltetrahydrofolate as a methyl donor, and Betaine-Homocysteine S-Methyltransferase, which uses betaine. elsevier.es

| Enzyme | Role in Substrate Provision | Substrates | Products | Location |

| L-arginine:glycine amidinotransferase (AGAT) | Synthesizes guanidinoacetate (GAA) | L-arginine, Glycine | Guanidinoacetate, L-ornithine | Primarily Kidney, Pancreas physiology.orgnih.gov |

| Methionine Adenosyltransferase (MAT) | Synthesizes S-adenosylmethionine (SAM) | L-methionine, ATP | S-adenosylmethionine, Phosphate (B84403), Diphosphate (B83284) | Primarily Liver elsevier.eswikipedia.org |

| S-adenosylhomocysteine hydrolase (AHCY) | Removes the inhibitory product SAH, driving SAM-dependent methylation | S-adenosylhomocysteine, H₂O | Homocysteine, Adenosine | Cytosol elsevier.esnih.gov |

| Methionine Synthase (MS) | Regenerates methionine for SAM synthesis | Homocysteine, 5-methyltetrahydrofolate | Methionine, Tetrahydrofolate | Cytosol elsevier.es |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Regenerates methionine for SAM synthesis | Homocysteine, Betaine | Methionine, Dimethylglycine | Primarily Liver, Kidney elsevier.es |

Enzymes Involved in Product Utilization

The products of the GAMT-catalyzed reaction are creatine and S-adenosylhomocysteine (SAH). The metabolic fate of these molecules is handled by specific enzymes that are critical for cellular function.

Creatine Kinase (CK): Once synthesized, creatine is transported to tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. wikipedia.orgwikipedia.org In these tissues, Creatine Kinase (CK) catalyzes the reversible phosphorylation of creatine using ATP to form phosphocreatine (B42189) (PCr) and ADP. wikipedia.orgnih.gov PCr serves as a rapidly accessible reservoir of high-energy phosphate bonds. wikipedia.org During periods of high energy consumption, CK can rapidly regenerate ATP from PCr and ADP, thus buffering cellular ATP levels. wikipedia.orgnih.gov There are several isoenzymes of CK, including cytosolic forms (muscle-type, MM-CK; brain-type, BB-CK; and a hybrid, MB-CK) and mitochondrial forms (sarcomeric, s-mtCK; and ubiquitous, u-mtCK), which are strategically located within the cell to manage energy flow efficiently. wikipedia.orgtennessee.edu

S-adenosylhomocysteine hydrolase (AHCY): As mentioned previously, AHCY is also a key enzyme in product utilization. It catabolizes SAH, one of the two products of the GAMT reaction. elsevier.eselsevier.es By preventing the buildup of SAH, AHCY not only facilitates the ongoing function of GAMT but also of all other SAM-dependent methyltransferases. elsevier.eshealthmatters.io

| Enzyme | Role in Product Utilization | Substrates | Products | Location |

| Creatine Kinase (CK) | Phosphorylates creatine to form a high-energy buffer (phosphocreatine) | Creatine, ATP | Phosphocreatine, ADP | Cytosol and Mitochondria of high-energy demand tissues (e.g., muscle, brain) wikipedia.orgnih.gov |

| S-adenosylhomocysteine hydrolase (AHCY) | Hydrolyzes S-adenosylhomocysteine (SAH) to prevent feedback inhibition | S-adenosylhomocysteine, H₂O | Homocysteine, Adenosine | Cytosol elsevier.esnih.gov |

Interactions Within Broader Metabolic Networks

Integration with Creatine-Phosphocreatine System

The most well-defined role of guanidinoacetylglycine is as the direct precursor to creatine (B1669601), a molecule vital for cellular energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. researchgate.netnih.gov

The synthesis of creatine is a two-step process that begins with the formation of this compound. researchgate.net In the first reaction, the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from the amino acid L-arginine to glycine. researchgate.net This reaction produces this compound and L-ornithine. researchgate.net The primary sites for this initial step are the kidneys and pancreas. nih.gov

In the second and final step, this compound is methylated to form creatine. mdpi.com This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which is found in high concentrations in the liver. nih.gov The methyl group required for this conversion is donated by S-adenosylmethionine (SAM), which is consequently converted to S-adenosylhomocysteine (SAH). frontiersin.org Creatine is then released from the liver into the bloodstream and taken up by target tissues, such as skeletal muscle and the brain, via a specific creatine transporter (CrT). mdpi.com Once inside the cell, creatine is phosphorylated to phosphocreatine (B42189) by creatine kinase (CK), forming a readily available reservoir of high-energy phosphate (B84403) groups to regenerate adenosine (B11128) triphosphate (ATP) during periods of high energy demand. mdpi.com

| Enzyme | Abbreviation | Location (Primary) | Reaction Catalyzed |

| L-arginine:glycine amidinotransferase | AGAT | Kidney, Pancreas | L-arginine + Glycine → this compound + L-ornithine |

| Guanidinoacetate N-methyltransferase | GAMT | Liver | This compound + SAM → Creatine + SAH |

| Creatine Kinase | CK | Muscle, Brain | Creatine + ATP ↔ Phosphocreatine + ADP |

This table summarizes the key enzymes involved in the synthesis and function of creatine, starting from this compound.

The endogenous synthesis of creatine is tightly regulated by a negative feedback mechanism to maintain cellular homeostasis. nih.gov This regulation primarily occurs at the level of the AGAT enzyme, which is the rate-limiting step in the pathway. researchgate.net High intracellular concentrations of creatine act to suppress the activity and expression of AGAT, thereby reducing the synthesis of this compound. frontiersin.org For example, studies in rats have shown that creatine supplementation can downregulate AGAT activity and its mRNA expression in the kidneys. frontiersin.org This feedback inhibition ensures that the body does not overproduce creatine when dietary intake or internal stores are sufficient. researchgate.net In contrast, the second enzyme in the pathway, GAMT, does not appear to be subject to the same feedback regulation by creatine. frontiersin.org This means that the availability of its substrate, this compound, is the primary determinant of the rate of the final methylation step.

Cross-Talk with One-Carbon Metabolism

The conversion of this compound to creatine is a significant consumer of methyl groups, thereby creating a direct and important link to one-carbon metabolism. nih.gov This metabolic network is responsible for the transfer of one-carbon units, which is essential for a multitude of cellular processes, including nucleotide synthesis and the methylation of DNA, proteins, and lipids. nih.govmdpi.com

The synthesis of creatine from this compound is one of the most significant methylation reactions in the human body in terms of quantitative demand. nih.govmdpi.com The universal methyl donor for this reaction, as for most biological methylations, is S-adenosylmethionine (SAM). frontiersin.org SAM is synthesized from the amino acid methionine and ATP by the enzyme methionine adenosyltransferase (MAT). mdpi.comfrontiersin.org During the GAMT-catalyzed reaction, the methyl group from SAM is transferred to this compound, yielding creatine and S-adenosylhomocysteine (SAH). frontiersin.org SAH is then hydrolyzed to homocysteine and adenosine. nih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation potential. nih.gov Because the GAMT reaction is not feedback-regulated, an increased availability of this compound can lead to a proportional increase in the consumption of SAM. frontiersin.org

| Metabolite | Role in this compound Methylation |

| This compound | Substrate; accepts the methyl group. |

| S-Adenosylmethionine (SAM) | Methyl donor; provides the one-carbon unit for the reaction. frontiersin.org |

| Creatine | Product; the result of methylation. |

| S-Adenosylhomocysteine (SAH) | Co-product; formed after SAM donates its methyl group. nih.gov |

| Homocysteine | Formed from the hydrolysis of SAH; can be remethylated to methionine. |

This table outlines the key molecules involved in the methylation of this compound within the context of one-carbon metabolism.

Relationship with Urea (B33335) Cycle and Arginine Metabolism

The synthesis of this compound is intrinsically linked to arginine metabolism and, by extension, the urea cycle. mdpi.com L-arginine serves as the donor of the guanidino group for this compound formation. researchgate.net This positions this compound synthesis as a significant pathway for arginine utilization. The reaction, catalyzed by AGAT, also produces L-ornithine. frontiersin.org L-ornithine is a key intermediate in the urea cycle, a hepatic pathway that detoxifies ammonia (B1221849) by converting it into urea for excretion. nih.govfrontiersin.org

While the synthesis of this compound occurs primarily in the kidneys, its components are linked to the hepatic urea cycle. frontiersin.org The L-ornithine produced during this compound synthesis can re-enter metabolic pathways. In tissues expressing the urea cycle, such as the liver, ornithine combines with carbamoyl (B1232498) phosphate to form citrulline, continuing the cycle. frontiersin.org The consumption of arginine for this compound synthesis means there is a direct competition for this amino acid, which is also a substrate for nitric oxide synthase (NOS) to produce nitric oxide, a critical signaling molecule. mdpi.comnih.gov Thus, the rate of this compound production can influence the availability of arginine for other essential functions, including protein synthesis and nitric oxide production. nih.gov

: Links to Glycine and Amidino Group Transfer Pathways

This compound, more commonly known as guanidinoacetate or glycocyamine, is intrinsically linked to fundamental metabolic pathways, primarily through its synthesis from the amino acid glycine and its participation in amidino group transfer reactions. ebi.ac.ukwikipedia.org This process places it at a critical intersection of amino acid metabolism and the synthesis of high-energy compounds.

The formation of guanidinoacetate is the first committed step in the endogenous synthesis of creatine. mdpi.com This reaction involves the transfer of an amidino group from a donor molecule to the amino group of glycine. wikipedia.org The primary enzyme responsible for this transformation in vertebrates is L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgnih.gov In this reaction, L-arginine serves as the principal amidino donor, and glycine acts as the acceptor. The AGAT-catalyzed reaction yields guanidinoacetate and L-ornithine as products. wikipedia.org This process predominantly occurs in the kidneys. nih.gov

The mechanism of the amidino group transfer is a critical aspect of this pathway. The AGAT enzyme facilitates the nucleophilic attack of the glycine amino group on the guanidinium (B1211019) carbon of L-arginine. wikipedia.org This transamidination is a key biochemical transformation that connects the metabolism of two distinct amino acids, arginine and glycine, to form a new functional compound. nih.gov

Research has shown that other compounds can also serve as amidino group acceptors for the AGAT enzyme, although glycine is the primary physiological substrate for creatine biosynthesis. nih.gov However, the specificity of the enzyme for glycine underscores the compound's central role in this specific metabolic function. The synthesis of guanidinoacetate directly consumes glycine and arginine, linking its production rate to the availability of these precursor amino acids. nih.gov

Following its synthesis, guanidinoacetate is released into the bloodstream and transported to the liver. There, it undergoes the second and final step of creatine synthesis: methylation. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to guanidinoacetate, forming creatine and S-adenosylhomocysteine. wikipedia.orgontosight.ai This step highlights another crucial metabolic link, connecting the glycine and arginine pathways to methylation cycles.

The synthesis of guanidinoacetate is subject to feedback regulation. Studies in isolated rat renal tubules have demonstrated that creatine can suppress the synthesis of guanidinoacetate, indicating a negative feedback control mechanism on the AGAT enzyme. nih.gov The by-product of the AGAT reaction, ornithine, has also been shown to inhibit the enzyme, representing another layer of local metabolic control. mdpi.com

Table 1: Key Components in the Guanidinoacetate Synthesis Pathway

| Component | Type | Role/Function |

| Glycine | Precursor | Serves as the acceptor of the amidino group. wikipedia.org |

| L-Arginine | Precursor | Acts as the primary donor of the amidino group. wikipedia.org |

| L-arginine:glycine amidinotransferase (AGAT) | Enzyme | Catalyzes the transfer of the amidino group from L-arginine to glycine. nih.gov |

| Guanidinoacetate | Product | The resulting compound from the AGAT-catalyzed reaction; precursor to creatine. nih.gov |

| L-Ornithine | By-product | Formed from L-arginine after the donation of the amidino group. wikipedia.org |

| Creatine | Regulator | Exerts negative feedback inhibition on AGAT activity. nih.gov |

Mechanistic Studies of Guanidinoacetylglycine in Research Models

In Vitro Cell Culture Models for Pathway Elucidation

In vitro models provide a controlled environment to dissect the molecular mechanisms of guanidinoacetylglycine metabolism. These systems allow for precise manipulation of experimental conditions to study enzyme kinetics, pathway regulation, and the functional consequences of genetic alterations.

Various cell lines have been employed to investigate the synthesis and processing of this compound. Human cell lines such as HEK293T and primary fibroblasts have been utilized to study the effects of overexpressing AGAT and GAMT. nih.govresearchgate.netplos.org For instance, co-delivery of GATM (the gene encoding AGAT) and GAMT into these cells has been shown to significantly increase intracellular creatine (B1669601) concentrations, demonstrating the functional activity of this engineered pathway. nih.govresearchgate.netplos.org

Studies using rat hepatoma (H4Az C2), mouse neuroblastoma (N4TG1), and human fetal lung fibroblast (IMR-90) cell lines have demonstrated the presence and activity of GAMT, the enzyme that converts this compound to creatine. nih.gov These non-hepatic cell lines were found to have 5-20% of the GAMT activity of rat liver. nih.gov Intact monolayers of these cells were capable of converting labeled guanidinoacetate in the culture medium to creatine, indicating that this pathway is active in various cell types. nih.gov The human immortalized cell line RH30 has been identified as a model for GAMT deficiency due to its significantly upregulated AGAT expression and resulting high concentrations of guanidinoacetate. tandfonline.com

| Cell Line | Origin | Key Findings in this compound-Related Research |

| HEK293T | Human Embryonic Kidney | Overexpression of AGAT and GAMT leads to a significant increase in intracellular creatine. nih.govplos.org |

| Primary Fibroblasts | Human | Co-delivery of GATM and GAMT genes boosts intracellular creatine levels. nih.govresearchgate.netplos.org |

| H4Az C2 | Rat Hepatoma | Demonstrates GAMT activity, converting guanidinoacetate to creatine. nih.gov |

| N4TG1 | Mouse Neuroblastoma | Exhibits GAMT activity and contributes to intracellular creatine pools. nih.gov |

| IMR-90 | Human Fetal Lung Fibroblast | Capable of synthesizing creatine from guanidinoacetate. nih.gov |

| RH30 | Human Rhabdomyosarcoma | High AGAT expression serves as a model for studying conditions of guanidinoacetate accumulation. tandfonline.com |

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of this compound metabolism by enabling the creation of precise knockout cell lines. For example, a HAP1 cell line was engineered using CRISPR/Cas9 to fuse a reporter luciferase cDNA in-frame with the endogenous AGAT gene. tandfonline.com This reporter cell line allows for the accurate measurement of changes in AGAT expression in response to various stimuli. tandfonline.com

CRISPR/Cas9 has also been utilized to create knockout models for GAMT in various cell lines, which has been instrumental in studying the functional consequences of GAMT deficiency. thebiogrid.org These models have been used in screens to identify genes that may influence the cellular response to the accumulation of guanidinoacetate, the precursor to this compound. thebiogrid.org

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify flux. In the context of this compound, isotope-labeled precursors such as [1,2-¹³C]glucose can be used to trace the carbon backbone through glycolysis and into the amino acids that form this compound. nih.gov By measuring the incorporation of isotopes into this compound and subsequent creatine, researchers can quantify the rate of synthesis and turnover.

In rat hepatocytes, ¹⁵N from ¹⁵NH₄Cl was readily incorporated into urea (B33335) but not into creatine when the cells were incubated with methionine, arginine, and glycine (B1666218), indicating that hepatocytes are not capable of the complete synthesis of creatine from these precursors. nih.govnih.gov However, these cells readily convert labeled guanidinoacetate to creatine. nih.govnih.gov This demonstrates the importance of inter-organ transport of this compound's precursor.

Mechanistic Insights from Comparative Biochemistry Across Species

The study of comparative biochemistry provides valuable insights into the evolution and physiological significance of metabolic pathways. In the context of this compound, examining the species-specific differences in the enzymes responsible for creatine synthesis, namely L-arginine:glycine amidinotransferase (GATM or AGAT) and guanidinoacetate N-methyltransferase (GAMT), can illuminate the potential metabolic fate of this compound across different vertebrates.

A key difference in creatine metabolism has been observed between mammals and fish. dntb.gov.uanih.govresearchgate.net In mammals, the synthesis of creatine is spatially segregated between two primary organs. The first step, the synthesis of guanidinoacetate (GAA) from arginine and glycine by GATM, predominantly occurs in the kidneys. nih.govnih.gov GAA is then released into the bloodstream and transported to the liver, where it is methylated by GAMT to form creatine. nih.govnih.gov The creatine is then distributed to tissues with high energy demands, such as skeletal muscle and the brain.

In contrast, studies in fish, such as the rainbow trout (Oncorhynchus mykiss), have revealed a different organizational strategy. In these species, both GATM and GAMT are highly expressed in the muscle tissue. dntb.gov.uanih.gov This suggests that in fish, the entire creatine synthesis pathway, from GAA production to creatine formation, can occur locally within the muscle, the primary site of creatine utilization.

This divergence in the tissue distribution of creatine-synthesizing enzymes has significant implications for the potential metabolism of this compound in different species. In mammals, administered this compound would likely be transported to the liver for methylation, following the established pathway for GAA. However, in fish, the muscle tissue would be the primary site of its metabolism.

The following table summarizes the key differences in the expression of creatine synthesis enzymes between mammals and fish.

| Enzyme | Primary Site of Expression in Mammals | Primary Site of Expression in Fish (e.g., Rainbow Trout) | Implication for this compound Metabolism |

| L-arginine:glycine amidinotransferase (GATM/AGAT) | Kidney, Pancreas nih.gov | Muscle dntb.gov.uanih.gov | In mammals, the kidney is the main source of the precursor for methylation in the liver. In fish, the precursor is generated and likely utilized within the same tissue. |

| Guanidinoacetate N-methyltransferase (GAMT) | Liver, Pancreas nih.gov | Muscle dntb.gov.uanih.gov | In mammals, the liver is the main site of methylation. In fish, methylation occurs in the muscle. |

These species-specific differences highlight the importance of considering the evolutionary context when studying the metabolism of compounds like this compound. The metabolic pathways are not universally conserved, and understanding these variations can provide deeper insights into their physiological roles and regulation. Further comparative studies across a broader range of species would be beneficial to fully elucidate the evolutionary trajectory of creatine metabolism and the potential roles of related guanidino compounds.

Advanced Analytical Research Methodologies for Guanidinoacetylglycine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For guanidinoacetylglycine, several chromatographic methods are employed, each with its own advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. eag.com The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Common detectors used in the HPLC analysis of guanidino compounds include:

UV/Vis Detectors: These detectors measure the absorbance of UV or visible light by the analyte. While this compound itself may not have a strong chromophore, derivatization techniques can be employed to introduce a UV-absorbing moiety, enhancing detection. mdpi.comresearchgate.net For instance, derivatization with reagents like 9,10-phenanthrenequinone can produce fluorescent derivatives that are also detectable by UV/Vis detectors. nih.gov

Fluorescence Detectors: These offer higher sensitivity and selectivity compared to UV/Vis detectors. researchgate.net The analyte is either naturally fluorescent or derivatized with a fluorescent tag. This method is particularly useful for detecting guanidino compounds at picomole levels. nih.gov

Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that can be used for analytes that lack a chromophore. nih.govlcms.cz The column eluent is nebulized, and the solvent is evaporated, leaving behind the non-volatile analyte particles, which scatter a light beam. The amount of scattered light is proportional to the analyte concentration. lcms.cz

Charged Aerosol Detectors (CAD): Similar to ELSD, CAD is a mass-sensitive detector that provides a near-uniform response for all non-volatile analytes, making it suitable for quantifying compounds without authentic standards. thermofisher.com

The choice of stationary phase is also critical. Reversed-phase (RP) columns are commonly used, often with ion-pairing agents to improve the retention of polar compounds like this compound. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique that uses a polar stationary phase and a mobile phase with a high organic solvent content, which is effective for retaining and separating highly polar compounds. lcms.czmdpi.com

Table 1: Comparison of HPLC Detectors for this compound Analysis

| Detector Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV/Vis | Measures absorbance of light. mdpi.com | Widely available, robust. | Lower sensitivity for non-chromophoric compounds. thermofisher.com |

| Fluorescence | Detects emission of light from fluorescent compounds. researchgate.net | High sensitivity and selectivity. researchgate.net | Requires fluorescent analyte or derivatization. nih.gov |

| ELSD | Measures light scattered by non-volatile analyte particles. lcms.cz | Universal detection for non-volatile compounds. nih.gov | Response can be non-linear. |

| CAD | Measures charge transferred by aerosol particles. thermofisher.com | Near-uniform response for non-volatile analytes. thermofisher.com | Sensitive to mobile phase composition. thermofisher.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ajrsp.com Since this compound is a polar and non-volatile amino acid derivative, it requires a chemical derivatization step to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comresearch-solution.com

The derivatization process involves converting the polar functional groups (-COOH, -NH2) into less polar and more volatile derivatives. research-solution.com Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comtcichemicals.com

Acylation: This involves the reaction of the analyte with an acylating agent to form esters and amides.

Esterification: The carboxylic acid group is converted to an ester, which is more volatile.

Once derivatized, the volatile analyte is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). tcichemicals.com

Ion Chromatography for Guanidino Compounds

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ions and polar molecules based on their charge. wikipedia.org It is an ideal technique for analyzing guanidino compounds, which are often charged at physiological pH. rsc.org

In IC, the stationary phase is a resin with charged functional groups. wikipedia.org For the analysis of positively charged guanidino compounds like this compound, cation-exchange chromatography is used, where the stationary phase is negatively charged. wikipedia.org The separation is achieved by controlling the ionic strength and pH of the mobile phase. nih.gov

IC can be coupled with various detectors, including:

Conductivity Detector: This is the most common detector in IC. It measures the change in the electrical conductivity of the eluent as the analyte ions pass through. Suppressed conductivity is often used to reduce the background conductivity of the eluent and enhance sensitivity. thermofisher.com

Integrated Pulsed Amperometric Detection (IPAD): This is a highly sensitive electrochemical detection method suitable for compounds that can be oxidized or reduced at an electrode surface. rsc.org

UV-Vis Detector: Can be used if the guanidino compounds are derivatized to contain a chromophore. rsc.org

IC offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation. thermofisher.com

Mass Spectrometry-Based Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It offers high sensitivity and specificity, making it an indispensable tool for metabolomics and the analysis of biomolecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Metabolomics

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. eag.com This hyphenated technique is particularly well-suited for targeted metabolomics, where the goal is to quantify a specific set of known metabolites. creative-proteomics.com

In a typical LC-MS workflow for this compound analysis, the sample is first subjected to LC separation. The eluent from the LC column is then introduced into the ion source of the mass spectrometer, where the molecules are ionized. Common ionization techniques for polar molecules like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). creative-proteomics.com The resulting ions are then analyzed by the mass spectrometer.

Targeted metabolomics using LC-MS offers several advantages:

High Sensitivity and Specificity: The ability to select for the specific m/z of this compound allows for its detection even at very low concentrations in complex biological samples. nih.gov

Quantitative Accuracy: By using isotopically labeled internal standards, precise and accurate quantification can be achieved. labmanager.com

High Throughput: Modern LC-MS systems can analyze a large number of samples in a relatively short amount of time. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem Mass Spectrometry, also known as MS/MS, involves two stages of mass analysis. nih.gov An ion of a specific m/z (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. eag.com This process provides structural information and enhances the specificity of detection. bruker.com

The most common mode of operation for quantitative analysis using tandem mass spectrometry is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In SRM, a specific precursor ion and one of its characteristic product ions are selected and monitored. This highly selective detection method significantly reduces background noise and matrix interference, leading to improved sensitivity and quantification accuracy. mdpi.comspectroscopyonline.com

The fragmentation pattern of this compound in MS/MS is unique to its structure and can be used for its unambiguous identification. This makes LC-MS/MS the gold standard for the confirmation and quantification of this compound in complex biological and clinical samples. labmanager.combruker.com

High-Resolution Mass Spectrometry for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of this compound, particularly when combined with isotopic tracing. This approach allows for the precise determination of the elemental composition and the tracking of metabolic pathways.

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C or ¹⁵N, into this compound or its precursors. When these labeled molecules are introduced into a biological system, their journey and transformation can be monitored by HRMS. The mass shift introduced by the heavy isotopes allows for the differentiation of the labeled compound from its endogenous, unlabeled counterparts.

One common strategy is the use of chemical isotope labeling, such as dansylation, which targets the amine groups of dipeptides like this compound. acs.orgbohrium.com In a typical workflow, a sample containing this compound could be split into two aliquots. One is derivatized with a standard ¹²C-dansyl chloride, while the other (or a pooled control sample) is labeled with a ¹³C-dansyl chloride. acs.org The samples are then mixed and analyzed by Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS). The resulting mass spectra would show pairs of peaks for this compound, separated by a defined mass difference corresponding to the number of ¹³C atoms in the label. The relative intensities of these peaks provide accurate quantification. acs.orgbohrium.comresearchgate.net

The high resolution of instruments like the Orbitrap allows for the confident identification of this compound and its metabolites based on their accurate mass-to-charge ratios, often with a mass accuracy of less than 5 ppm. nih.gov This level of precision is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for Isotope-Labeled Dipeptide Analysis This table is illustrative and based on methodologies applied to dipeptides in general.

| Parameter | Description | Example Value/Setting |

| Mass Spectrometer | Type of high-resolution mass spectrometer used. | Q Exactive Orbitrap |

| Ionization Mode | Method used to ionize the molecules. | Electrospray Ionization (ESI), Positive Mode |

| Isotopic Label | Stable isotope used for labeling. | ¹³C or ¹⁵N |

| Derivatizing Agent | Chemical used to tag the analyte for improved detection. | Dansyl Chloride (¹²C and ¹³C versions) |

| Mass Resolution | The ability to distinguish between two peaks of similar m/z. | > 70,000 FWHM |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |

| MS/MS Fragmentation | Technique used to structurally characterize the molecule. | Higher-energy Collisional Dissociation (HCD) |

Data based on principles described in existing literature for dipeptide analysis. acs.orgbohrium.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution and can also be used to monitor metabolic processes in vivo.

For the structural confirmation and purity assessment of synthesized or isolated this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. ¹H NMR spectra would provide information on the number and connectivity of protons in the molecule, while ¹³C NMR would reveal the chemical environment of each carbon atom.

Based on the structure of this compound (N-(diaminomethylidene)glycylglycine), characteristic chemical shifts can be predicted. The methylene (B1212753) protons of the two glycine (B1666218) units would appear as distinct signals in the ¹H NMR spectrum, likely between 3.5 and 4.5 ppm. acs.orgnih.gov The guanidino protons would exhibit broader signals due to chemical exchange and quadrupole effects from the nitrogen atoms. In the ¹³C NMR spectrum, the carbonyl carbons of the peptide bond and the carboxylic acid would resonate at the downfield end (around 170 ppm), while the methylene carbons would be found further upfield (around 40-50 ppm). acs.orgnih.gov The guanidinium (B1211019) carbon is expected to have a chemical shift in the range of 155-160 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the glycyl and guanidinoacetyl moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from similar structures like N-substituted glycines and guanidino compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidino C | - | ~158 |

| Peptide C=O | - | ~170 |

| Carboxyl C=O | - | ~172 |

| Glycine α-CH₂ (acetyl) | ~4.0 | ~45 |

| Glycine α-CH₂ (terminal) | ~3.8 | ~42 |

| NH (amide) | ~8.0 (broad) | - |

| NH₂ (guanidino) | ~7.0-7.5 (broad) | - |

| COOH | >10 (broad) | - |

Predicted values are based on published data for N-substituted glycines and guanidino-containing peptides. acs.orgnih.govnih.gov

In vivo NMR, also known as Magnetic Resonance Spectroscopy (MRS), allows for the non-invasive study of metabolism in living organisms. wikipedia.orgfrontiersin.org To investigate the metabolic flux of this compound in an animal model, a ¹³C or ¹⁵N labeled version of the compound or its precursors (e.g., labeled glycine or arginine) would be administered.

By acquiring time-course MRS data from a specific organ, such as the brain or muscle, it is possible to track the appearance of the isotopic label in this compound and its downstream metabolites. physiology.orgnih.gov For instance, if this compound is a precursor in a metabolic pathway, the rate of its consumption and the rate of formation of subsequent products can be quantified. This provides a dynamic view of the metabolic network. creative-proteomics.com

Studies on creatine (B1669601) biosynthesis, a pathway involving guanidino compounds, have successfully used ¹H and ³¹P MRS to monitor the levels of creatine, phosphocreatine (B42189), and their precursors in vivo. physiology.orgnih.govresearchgate.netcibm.ch A similar approach could be applied to this compound. For example, by administering ¹³C-labeled arginine, the flux through the transamidination reaction that might lead to the formation of a guanidinoacetyl moiety could be assessed. The detection of ¹³C-labeled this compound and its metabolites over time would provide quantitative data on the rates of the involved biochemical reactions. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) and Immunological Detection (Research Applications Only)

The development of such an assay involves synthesizing a hapten-carrier conjugate. The small size of this compound makes it non-immunogenic on its own. Therefore, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model (e.g., a rabbit or mouse) and produce specific antibodies.

Once polyclonal or monoclonal antibodies with high affinity and specificity for this compound are generated, a competitive ELISA format can be established. tandfonline.com In this format, a known amount of this compound conjugated to an enzyme (like horseradish peroxidase, HRP) competes with the this compound in the sample for binding to a limited number of antibody-coated wells on a microplate. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample.

This technique, once developed and validated, would offer a high-throughput method for quantifying this compound in numerous research samples, such as plasma or tissue homogenates. nih.govacs.orgnih.gov

Radiotracer Techniques for Pathway Mapping

Radiotracer techniques are a classic and powerful method for elucidating metabolic pathways. This involves using a precursor molecule labeled with a radioactive isotope, such as ³H (tritium) or ¹⁴C, to trace its metabolic fate.

To map the biosynthetic pathway of this compound, one could administer a radiolabeled precursor to a biological system (e.g., cell culture or an animal model). For instance, [¹⁴C]-glycine or [¹⁴C]-arginine (with the label in the guanidino group) could be used. researchgate.net After a certain incubation period, the cells or tissues would be harvested, and the metabolites extracted.

The radiolabeled compounds in the extract are then separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The fractions are collected and the radioactivity in each is measured using a scintillation counter. The fraction corresponding to the retention time of a this compound standard would be analyzed for radioactivity. The presence of a radioactive peak at this position would confirm that the radiolabeled precursor is incorporated into this compound.

By identifying other radiolabeled intermediates, the entire metabolic sequence can be mapped out. nih.govnih.gov This technique has been instrumental in understanding the biosynthesis of complex natural products, including other guanidino-containing compounds. researchgate.netsnmjournals.orgresearchgate.netnih.gov

Table 3: Commonly Used Radioisotopes in Metabolic Pathway Tracing

| Radioisotope | Half-life | Emission Type | Common Precursors for this compound Pathway |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | [¹⁴C]-Glycine, [¹⁴C]-Arginine |

| Tritium (³H) | 12.3 years | Beta (β⁻) | [³H]-Glycine |

| Phosphorus-32 (³²P) | 14.3 days | Beta (β⁻) | [γ-³²P]ATP (to study potential phosphorylation) |

| Sulfur-35 (³⁵S) | 87.4 days | Beta (β⁻) | [³⁵S]-Methionine (to study related pathways) |

This table provides examples of radioisotopes that could be used in research applications to study the metabolism of this compound.

Genetic and Molecular Regulation of Guanidinoacetylglycine Metabolism

Gene Expression Regulation of AGAT and GAMT

The expression of AGAT and GAMT is orchestrated through a complex interplay of regulatory factors that control their transcription and the subsequent processing and translation of their messenger RNA (mRNA).

The transcription of the AGAT and GAMT genes is a primary point of regulation, influenced by a variety of transcription factors and feedback mechanisms. The activity of the AGAT promoter has been shown to be comparable to that of housekeeping genes like GAPDH, indicating its importance in cellular function. nih.gov A key feature of AGAT regulation is a negative feedback loop mediated by creatine (B1669601). nih.gov Elevated intracellular creatine levels suppress the expression of AGAT, thereby controlling its own synthesis. nih.gov This feedback inhibition is a critical mechanism for maintaining creatine homeostasis.

The promoters and enhancer regions of both the AGAT and GAMT genes contain binding sites for numerous transcription factors that can either activate or repress gene expression. genecards.orggenecards.org These transcription factors are proteins that bind to specific DNA sequences and modulate the rate of transcription. researchgate.netorigene.com For the AGAT gene, a number of transcription factors have been identified that are predicted to bind to its promoter region. genecards.org Similarly, the GAMT gene promoter is also regulated by a distinct set of transcription factors. genecards.org The tumor suppressor protein p53 has been identified as a direct transcriptional regulator of GAMT. wellcomeopenresearch.org In response to cellular stress, such as DNA damage or glucose deprivation, activated p53 binds to a consensus binding site in the GAMT promoter, leading to its transcriptional upregulation. wellcomeopenresearch.org This links creatine metabolism to cellular stress responses. wellcomeopenresearch.org

Table 1: Predicted Transcription Factors for AGAT and GAMT Genes

| Gene | Predicted Transcription Factors |

| AGAT | FOXO3, Max1, RP58, Sox5, SRY, TBP, USF-1 |

| GAMT | GR, GR-alpha, GR-beta, HEN1, LyF-1, NRSF form 1, NRSF form 2, SRF |

This table is based on predicted transcription factor binding sites and may not represent a complete list of all regulatory factors. genecards.orggenecards.org

Following transcription, the regulation of gene expression continues at the post-transcriptional and translational levels. These processes determine the stability, localization, and translation efficiency of the AGAT and GAMT mRNAs. cuny.edunih.govnih.gov Post-transcriptional regulation involves mechanisms such as alternative splicing, mRNA capping, and polyadenylation, which can influence the final protein product. cuny.edu

RNA-binding proteins (RBPs) play a crucial role in post-transcriptional control by binding to specific sequences in the 5' and 3' untranslated regions (UTRs) of mRNAs, thereby affecting their stability and translation. merckmillipore.commdpi.com The 5' UTR is particularly important for the regulation of translation initiation. nih.gov It can contain regulatory elements like upstream open reading frames (uORFs) that can modulate the translation of the main coding sequence. wikipedia.org The 3' UTR is a key hub for regulatory inputs, containing binding sites for microRNAs (miRNAs) and RBPs that influence mRNA stability and translation efficiency. scitechdaily.com

MicroRNAs are small non-coding RNAs that typically bind to the 3' UTR of target mRNAs, leading to their degradation or translational repression. researchgate.netfrontiersin.org Several miRNAs have been implicated in the regulation of genes involved in creatine metabolism. For instance, in a mouse model of AGAT deficiency, several miRNAs were found to be dysregulated in cardiac tissue, and their expression was influenced by creatine supplementation. d-nb.info This suggests a role for miRNAs in fine-tuning the expression of genes within the guanidinoacetylglycine metabolic pathway. While specific miRNAs targeting GAMT are less well-characterized in the available literature, the general principles of miRNA-mediated regulation are likely to apply.

Translational regulation can also be influenced by factors such as codon usage bias, where the preference for certain codons can affect the rate of protein synthesis and, consequently, mRNA stability. wellcomeopenresearch.org

Genetic Polymorphisms and their Impact on Enzyme Activity

Genetic polymorphisms are variations in the DNA sequence that are present in a significant portion of the population. Polymorphisms within the AGAT and GAMT genes can lead to altered enzyme structure and function, thereby impacting the efficiency of this compound metabolism. These variations can range from single nucleotide polymorphisms (SNPs) to insertions and deletions.

Numerous polymorphisms have been identified in the AGAT gene, with some having been associated with altered plasma levels of AGAT metabolites and increased risk for certain diseases. d-nb.infonih.govahajournals.org For example, the M235T polymorphism in the angiotensinogen (B3276523) (AGT) gene, which has a similar nomenclature to AGAT but is a different gene, has been extensively studied in the context of cardiovascular disease. d-nb.infonih.govscispace.com It is important to distinguish between these genes when evaluating the literature. Specific polymorphisms in the AGAT gene have been linked to changes in enzyme activity and may influence an individual's susceptibility to conditions where creatine metabolism is important. nih.gov

Similarly, at least 49 mutations in the GAMT gene have been identified to cause guanidinoacetate methyltransferase deficiency, a condition characterized by intellectual disability and seizures. scispace.com These mutations can impair the enzyme's ability to synthesize creatine, leading to a creatine deficit in the brain and other tissues with high energy demands. scispace.com Some polymorphisms in GAMT have been shown to alter enzyme activity and protein stability. researchgate.net The identification of these genetic variants is crucial for the diagnosis and understanding of creatine deficiency syndromes. creatineinfo.orgresearchgate.net

Table 2: Examples of Genetic Polymorphisms in AGAT and GAMT and their Functional Impact

| Gene | Polymorphism | Consequence | Impact on Enzyme Activity | Associated Phenotype/Disease |

| AGAT | rs2004776 | - | Associated with blood pressure | Hypertension ahajournals.org |

| GAMT | Trp20Ser (W20S) | Amino acid substitution | Impaired enzyme function | Guanidinoacetate methyltransferase deficiency scispace.com |